2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide
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Overview
Description
2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound that belongs to the class of dipyridopyrimidines. This compound is characterized by its unique structure, which includes a benzamide moiety, a cyano group, and a dipyridopyrimidine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This method is versatile and economical, often involving solvent-free reactions or the use of mild heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamide derivatives.
Scientific Research Applications
2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression or apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a thieno ring fused to a pyrimidine core and exhibit diverse biological activities.
Uniqueness
2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is unique due to its specific substitution pattern and the presence of both cyano and ethoxypropyl groups. These structural features contribute to its distinct biological activities and potential as a therapeutic agent.
Properties
CAS No. |
848683-13-6 |
---|---|
Molecular Formula |
C24H19Cl2N5O3 |
Molecular Weight |
496.3g/mol |
IUPAC Name |
2,4-dichloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C24H19Cl2N5O3/c1-2-34-11-5-10-31-21(29-23(32)17-8-7-16(25)13-19(17)26)15(14-27)12-18-22(31)28-20-6-3-4-9-30(20)24(18)33/h3-4,6-9,12-13H,2,5,10-11H2,1H3 |
InChI Key |
CRFKRXQTJUAXQF-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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